molecular formula C16H22BrN3O3 B2451750 Tert-butyl N-[1-(6-bromopyridine-3-carbonyl)piperidin-3-yl]carbamate CAS No. 2402830-06-0

Tert-butyl N-[1-(6-bromopyridine-3-carbonyl)piperidin-3-yl]carbamate

Katalognummer: B2451750
CAS-Nummer: 2402830-06-0
Molekulargewicht: 384.274
InChI-Schlüssel: QFXMSBRSSCPLDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(6-bromopyridine-3-carbonyl)piperidin-3-yl]carbamate typically involves multiple steps. One common synthetic route starts with the bromination of pyridine to form 6-bromopyridine. This intermediate is then subjected to a carbonylation reaction to introduce the carbonyl group at the 3-position. The resulting 6-bromopyridine-3-carbonyl compound is then reacted with piperidine to form the piperidinyl derivative. Finally, the tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate under basic conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl N-[1-(6-bromopyridine-3-carbonyl)piperidin-3-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted pyridine derivatives.

    Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, potentially altering the functional groups present.

    Hydrolysis: The primary products are the corresponding amine and carbon dioxide.

Wissenschaftliche Forschungsanwendungen

Tert-butyl N-[1-(6-bromopyridine-3-carbonyl)piperidin-3-yl]carbamate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of tert-butyl N-[1-(6-bromopyridine-3-carbonyl)piperidin-3-yl]carbamate involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with polar amino acids. These interactions can modulate the activity of enzymes or receptors, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tert-butyl N-[1-(6-bromopyridine-3-carbonyl)piperidin-3-yl]carbamate is unique due to its specific combination of functional groups and ring systems. The presence of the piperidine ring provides distinct conformational flexibility and reactivity compared to similar compounds with different ring structures .

Biologische Aktivität

Tert-butyl N-[1-(6-bromopyridine-3-carbonyl)piperidin-3-yl]carbamate is a synthetic organic compound that has garnered attention due to its potential biological activity. This compound features a tert-butyl group, a piperidine ring, and a bromopyridine moiety, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H19BrN2O2\text{C}_{15}\text{H}_{19}\text{Br}\text{N}_2\text{O}_2

This structure includes the following functional groups:

  • Tert-butyl group : Enhances lipophilicity.
  • Piperidine ring : Often associated with various biological activities.
  • Bromopyridine moiety : May facilitate interactions with biological targets.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as receptors or enzymes. The bromopyridine component can engage in hydrogen bonding and π-π interactions, enhancing binding affinity to target sites. This can potentially modulate various biochemical pathways, leading to therapeutic effects.

1. Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research on related piperidine derivatives has shown inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

CompoundIC50 (µM)Mechanism
Example A5.2Apoptosis induction
Example B3.8Cell cycle arrest

2. Antimicrobial Properties

Preliminary investigations suggest potential antimicrobial activity against various bacterial strains. The presence of the bromine atom in the structure may enhance the compound's ability to penetrate bacterial membranes.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli12 µg/mL
S. aureus8 µg/mL

3. Neuroprotective Effects

The piperidine ring is known for its neuroprotective properties in several studies. Compounds with similar structures have been shown to protect neuronal cells from oxidative stress and apoptosis.

Case Studies

A study focusing on the synthesis and biological evaluation of related carbamates demonstrated that modifications in the piperidine moiety significantly influenced their anticancer activity. The study highlighted the importance of substituent variations in optimizing pharmacological profiles.

Case Study Overview:

  • Objective : To evaluate the anticancer activity of modified piperidine carbamates.
  • Methodology : Synthesis followed by in vitro assays on various cancer cell lines.
  • Findings : Certain modifications led to enhanced potency against specific cancer types while reducing cytotoxicity in normal cells.

Eigenschaften

IUPAC Name

tert-butyl N-[1-(6-bromopyridine-3-carbonyl)piperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrN3O3/c1-16(2,3)23-15(22)19-12-5-4-8-20(10-12)14(21)11-6-7-13(17)18-9-11/h6-7,9,12H,4-5,8,10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXMSBRSSCPLDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)C2=CN=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.